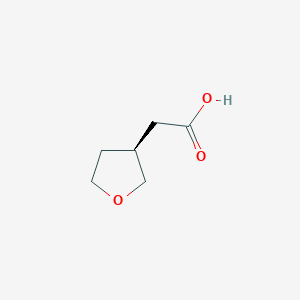

(S)-2-(Tetrahydrofuran-3-YL)acetic acid

Description

Historical Context of Tetrahydrofuran-Derived Carboxylic Acids

The development of tetrahydrofuran-derived carboxylic acids traces its origins to the early 20th century, with foundational work establishing the synthesis and characterization of these unique heterocyclic compounds. Tetrahydro-2-furoic acid, one of the earliest documented compounds in this family, was first synthesized through the reduction of furoic acid as originally reported in 1913 by Wienhaus. This pioneering work established the fundamental approach of selective hydrogenation that would become central to the synthesis of various tetrahydrofuran carboxylic acid derivatives. The historical significance of these compounds became increasingly apparent as researchers discovered their utility as pharmaceutical intermediates, particularly in the production of drugs for treating prostate enlargement and hypertension.

The evolution of synthetic methodologies for tetrahydrofuran carboxylic acids has been marked by significant advances in stereochemical control and synthetic efficiency. Early synthetic approaches relied primarily on hydrogenation reactions using bimetallic catalysts of palladium-nickel supported on alumina, which provided the foundation for modern asymmetric synthesis techniques. The development of enantioselective heterogeneous hydrogenation methods, utilizing cinchonidine-modified alumina supported palladium catalysts, represented a crucial advancement in the field, achieving 95% yield and 32% enantiomeric excess. These historical developments established the scientific framework that would eventually enable the sophisticated synthesis of compounds like (S)-2-(Tetrahydrofuran-3-YL)acetic acid.

The broader historical context of carboxylic acid chemistry provides additional perspective on the significance of tetrahydrofuran-derived variants. Carboxylic acids have been recognized throughout human history, with prehistoric peoples likely producing acetic acid through fermentation processes, and the Sumerians utilizing vinegar as early as 2900-1800 BCE for various applications including as a condiment, preservative, antibiotic, and detergent. The systematic study of carboxylic acids expanded significantly during the Islamic Golden Age, with scholars like Jabir Ibn Hayyan discovering citric acid in the 8th century, establishing the foundation for understanding the diverse chemical properties and applications of carboxylic acid derivatives.

Positioning of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing the convergence of several important chemical principles including stereochemistry, cyclic ether functionality, and carboxylic acid reactivity. The compound belongs to the class of oxolane derivatives, which are cyclic ethers characterized by their five-membered ring structure containing one oxygen atom. Tetrahydrofuran itself is classified as a heterocyclic compound, specifically a cyclic ether, and serves as the structural foundation for numerous derivatives including the subject compound.

The stereochemical designation of this compound places it within the realm of chiral organic compounds, where the absolute configuration of the stereocenter significantly influences both chemical reactivity and biological activity. The existence of both (S) and (R) enantiomers of this compound demonstrates the importance of stereochemical considerations in heterocyclic chemistry, particularly when these compounds serve as pharmaceutical intermediates or building blocks. The structural relationship between this compound and related compounds such as tetrahydrofuran-2-carboxylic acid illustrates the diversity possible within this chemical family while maintaining the core heterocyclic framework.

The positioning of this compound within heterocyclic chemistry is further emphasized by its relationship to other tetrahydrofuran derivatives that have gained prominence in modern synthetic chemistry. The tetrahydrofuran ring system is found in diverse natural products including lignans, acetogenins, and polyketide natural products, highlighting the biological relevance of this structural motif. Recent advances in flow chemistry have demonstrated the potential for direct functionalization of tetrahydrofuran at the α-carbon position, indicating the continued evolution of synthetic methodologies for tetrahydrofuran-derived compounds.

Overview of Research Significance

The research significance of this compound emerges from multiple dimensions including its synthetic utility, structural properties, and potential applications in pharmaceutical chemistry. The compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures that require both the stereochemical definition provided by the chiral center and the functional versatility offered by the carboxylic acid group. The unique combination of a saturated five-membered heterocycle with an acetic acid side chain creates opportunities for diverse chemical transformations and molecular recognition processes.

From a pharmaceutical perspective, the significance of this compound is exemplified by its role as an intermediate in the synthesis of various bioactive compounds. The structural similarity to amino acid derivatives, particularly compounds like 2-amino-2-(tetrahydrofuran-3-yl)acetic acid, suggests potential applications in the development of peptidomimetics and enzyme inhibitors. The compound's stereochemical properties make it particularly valuable for the synthesis of chiral drugs where the absolute configuration is critical for biological activity and therapeutic efficacy.

The research significance extends to the broader field of sustainable chemistry, where tetrahydrofuran derivatives have gained attention as components of environmentally benign synthetic strategies. The development of 2-methyltetrahydrofuran as a biomass-derived solvent demonstrates the potential for tetrahydrofuran-based compounds to contribute to green chemistry initiatives. This context positions this compound as part of a larger movement toward renewable resource utilization in chemical synthesis.

Recent computational studies have provided additional insights into the research significance of tetrahydrofuran-derived compounds, particularly regarding their conformational properties and intermolecular associations. Vibrational circular dichroism studies of tetrahydrofuran-2-carboxylic acid have revealed complex equilibria between monomeric and dimeric forms in solution, providing fundamental insights into the solution-phase behavior of related compounds. These studies demonstrate the importance of understanding intermolecular interactions for optimizing the use of tetrahydrofuran carboxylic acids in various applications.

Table 1: Structural and Physical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Structural Features |

|---|---|---|---|---|

| This compound | C6H10O3 | 130.14 | S-configuration | Chiral center, acetic acid side chain |

| (R)-2-(Tetrahydrofuran-3-YL)acetic acid | C6H10O3 | 130.14 | R-configuration | Enantiomer of S-form |

| Tetrahydrofuran-2-carboxylic acid | C5H8O3 | 116.12 | Variable | Carboxylic acid directly attached to ring |

| 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid | C6H11NO3 | 145.16 | Variable | Amino acid derivative |

Table 2: Research Applications and Synthetic Utility

Propriétés

IUPAC Name |

2-[(3S)-oxolan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWKBJIKVSXWDJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566148 | |

| Record name | [(3S)-Oxolan-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146255-26-7 | |

| Record name | (3S)-Tetrahydro-3-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146255-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3S)-Oxolan-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis Using Chiral Starting Materials

One of the most common methods for synthesizing (S)-2-(Tetrahydrofuran-3-YL)acetic acid involves the use of chiral starting materials to ensure the desired stereochemistry. A typical approach includes:

- Reaction Components : (S)-tetrahydrofuran-3-ylmethanol and acetic anhydride.

- Reaction Conditions : Acidic or basic conditions facilitate the acylation process.

- Mechanism : The hydroxyl group of (S)-tetrahydrofuran-3-ylmethanol reacts with acetic anhydride, forming the ester intermediate. Hydrolysis of the ester yields the final product, this compound.

Industrial Synthesis Optimization

For large-scale production, industrial methods optimize yield and purity using advanced techniques:

- Continuous Flow Reactors : These reactors enhance reaction efficiency by maintaining consistent temperature and pressure conditions.

- Purification Techniques :

- Crystallization to isolate the compound in its pure form.

- Chromatography for separating impurities and ensuring high stereochemical fidelity.

Enzymatic Resolution

Enzymatic resolution is another method used to prepare this compound:

- Starting Material : Racemic mixture of tetrahydrofuran-3-ylacetic acid.

- Enzyme Selection : Specific enzymes selectively act on one enantiomer, leaving behind the desired (S)-form.

- Advantages : This method is environmentally friendly and avoids harsh chemical conditions.

Asymmetric Catalysis

Asymmetric catalysis is employed to directly synthesize the compound with high enantiomeric excess:

- Catalyst : Chiral organometallic catalysts such as Rhodium or Palladium complexes.

- Reaction Conditions : Controlled temperature and pressure to favor the formation of the (S)-enantiomer.

- Outcome : High yield and purity with minimal by-products.

Chemical Reduction of Precursors

A reduction method can be used to prepare tetrahydrofuran derivatives, which are subsequently functionalized:

- Starting Material : Precursor compounds containing unsaturated bonds within the tetrahydrofuran ring.

- Reduction Agents : Sodium borohydride or catalytic hydrogenation.

- Functionalization : The reduced intermediate undergoes acetic acid substitution at specific positions to yield the target compound.

Data Table Summary

| Method | Starting Materials | Key Conditions | Advantages |

|---|---|---|---|

| Chiral Starting Materials | (S)-tetrahydrofuran-3-ylmethanol, acetic anhydride | Acidic/basic conditions | High stereochemical fidelity |

| Industrial Optimization | Various chiral precursors | Continuous flow reactors | High yield and purity |

| Enzymatic Resolution | Racemic mixture | Specific enzymes | Environmentally friendly |

| Asymmetric Catalysis | Unsaturated precursors | Chiral catalysts | High enantiomeric excess |

| Chemical Reduction | Unsaturated tetrahydrofuran derivatives | Reducing agents | Simplified synthesis |

Research Findings

Studies have shown that synthetic routes leveraging chiral starting materials or asymmetric catalysis yield high purity levels of this compound. Enzymatic resolution is particularly promising for sustainable production, while industrial methods ensure scalability for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(Tetrahydrofuran-3-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the tetrahydrofuran ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups.

Major Products Formed

Oxidation: Formation of lactones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- (S)-2-(Tetrahydrofuran-3-YL)acetic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the production of biologically active molecules with enhanced efficacy and reduced side effects. For instance, it is utilized in the synthesis of PDE9 inhibitors, which are important for enhancing NO-cGMP signaling pathways .

- Chiral Building Block

- Potential in Anticancer Research

Synthesis Processes

The production of this compound can be achieved through various synthetic routes, often involving:

- Hydrolysis Reactions : These are crucial for converting precursors into the desired acid form while maintaining stereochemistry.

- Chiral Catalysis : Utilizing chiral catalysts can enhance the yield and purity of the product, making it more suitable for pharmaceutical applications .

Case Studies

-

Synthesis of PDE9 Inhibitors

- A notable case study involves the use of this compound in the synthesis of PDE9 inhibitors. The process described a streamlined approach that improved yield and purity while minimizing hazardous waste compared to traditional methods. This advancement highlights its potential for large-scale pharmaceutical production .

- Anticancer Compound Development

Mécanisme D'action

The mechanism of action of (S)-2-(Tetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Stereochemical Analogues

(R)-2-(Tetrahydrofuran-3-YL)Acetic Acid

- CAS No.: 320601-71-6

- Similarity Score : 1.00 (structural isomer)

- Key Differences : The (R)-enantiomer shares identical functional groups but differs in stereochemistry. This distinction can lead to divergent biological activities. For example, molecular docking studies suggest that the (R)-configuration in related THF derivatives exhibits altered binding affinities to targets like TLR4 receptors .

3-(Tetrahydrofuran-3-YL)Propanoic Acid

- CAS No.: 1110650-68-4

- Similarity Score : 1.00

- Key Differences: The addition of a methylene group (−CH2−) between the THF ring and the carboxylic acid increases lipophilicity (logP ~1.2 vs.

Tetrahydrofuran-3-Carboxylic Acid

Physicochemical Properties

*Estimated using fragment-based methods.

Critical Analysis of Key Differences

- Stereochemistry : The (S)-configuration enhances compatibility with chiral biological targets, as seen in YH18968’s design .

- Functional Group Positioning : The acetic acid spacer in (S)-2-(THF-3-YL)Acetic acid improves solubility compared to Tetrahydrofuran-3-carboxylic acid, making it more suitable for aqueous reaction conditions .

- Lipophilicity: The propanoic acid analogue’s increased logP may favor blood-brain barrier penetration, though this remains untested .

Activité Biologique

(S)-2-(Tetrahydrofuran-3-YL)acetic acid, a derivative of tetrahydrofuran, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H10O3 and features a tetrahydrofuran ring attached to an acetic acid moiety. This unique structure contributes to its diverse biological interactions.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is known that tetrahydrofuran derivatives can interact with various biological targets, potentially influencing multiple biochemical pathways. The compound may act on specific receptors or enzymes, though detailed pathways remain largely undefined .

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies focusing on related tetrahydrofuran derivatives have demonstrated their ability to inhibit the growth of various bacterial strains, suggesting a potential role in treating infections .

2. Enzyme Inhibition

Some studies have highlighted the compound's potential as an enzyme inhibitor. For instance, derivatives have been shown to modulate the activity of enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications .

3. Cytotoxic Effects

The cytotoxicity of this compound has been assessed in various cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cell types, although further studies are necessary to elucidate the underlying mechanisms and therapeutic potential .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme inhibition | Modulation of metabolic enzymes | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on various tetrahydrofuran derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those observed for standard antibiotics, indicating promising potential as an alternative treatment option.

Case Study 2: Enzyme Interaction

In a biochemical assay aimed at evaluating enzyme inhibition, this compound showed competitive inhibition against a key enzyme involved in metabolic disorders. This suggests its potential utility in developing therapeutic agents for conditions such as diabetes or obesity .

Research Findings

Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity. Structural modifications have been shown to improve solubility and bioavailability, making these compounds more effective in biological assays .

Q & A

Q. How can contradictory data in synthesis or characterization be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.